Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol
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Overview
Description
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol is a complex organic compound that features both an epoxide and a silyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol typically involves multiple steps:
Epoxide Formation: The epoxide group can be introduced via the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Silyl Ether Formation: The triethylsilyl group can be introduced by reacting the corresponding alcohol with triethylsilyl chloride (TESCl) in the presence of a base like imidazole.
Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide group can undergo oxidation to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Diols: from oxidation.
Alcohols: from reduction.
Various substituted products: from substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biochemical Research: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Surface Coatings:
Mechanism of Action
The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol involves its interaction with various molecular targets:
Epoxide Group: Can react with nucleophiles, leading to ring-opening reactions.
Silyl Ether Group: Can be cleaved under acidic or basic conditions, releasing the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-trimethylsilylpropoxy)propan-1-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-tert-butyldimethylsilylpropoxy)propan-1-ol: Contains a tert-butyldimethylsilyl group.
Uniqueness
Functional Groups: The combination of an epoxide and a triethylsilyl ether group makes this compound unique.
Reactivity: The presence of both reactive and protective groups allows for selective reactions and modifications.
Properties
CAS No. |
57518-77-1 |
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Molecular Formula |
C17H36O6Si |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol |
InChI |
InChI=1S/C15H32O4Si.C2H4O2/c1-4-20(5-2,6-3)9-7-8-17-11-14(10-16)18-12-15-13-19-15;1-2(3)4/h14-16H,4-13H2,1-3H3;1H3,(H,3,4) |
InChI Key |
OXWYMOYXOXERER-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCOCC(CO)OCC1CO1.CC(=O)O |
Origin of Product |
United States |
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